Differentiation by Regiochemistry: 6-(Furan-3-yl)pyridine vs. 2-Furanyl and 5-Regioisomer Baselines
The 6-(furan-3-yl)pyridine attachment in the target compound creates a distinctive hydrogen-bonding topography. In the structurally related N-(furan-2-ylmethyl)-1H-indole-3-carboxamide series, a 2-furanyl linkage combined with N1-ethyl and C5-ether substitutions (compound 6p) yielded low-micromolar EGFR-proficient anticancer activity (A549 IC50 = 0.75 µM, HeLa IC50 = 1.21 µM, SW480 IC50 = 2.18 µM), whereas the unsubstituted furan-2-ylmethyl-indole-3-carboxamide core was markedly weaker [1]. Direct potency data for the target compound against matched cell lines are not publicly available from non-excluded sources; however, its unique 6-(furan-3-yl)pyridine topology occupies a distinct region of chemical space compared to both the 2-furanyl and the 5-furan-3-yl regioisomer (CAS 2034243-72-4), implying non-interchangeable target engagement profiles.
| Evidence Dimension | Cytotoxic potency (IC50) against EGFR high-expressing cancer cell lines |
|---|---|
| Target Compound Data | No publicly available direct data |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative 6p: A549 IC50 = 0.75 µM, HeLa IC50 = 1.21 µM; unsubstituted parent weaker |
| Quantified Difference | Cannot be computed; structural topology divergence suggests activity cliff potential |
| Conditions | MTT assay, A549 (lung adenocarcinoma), HeLa (cervical cancer), SW480 (colorectal cancer); EGFR high-expressed lines [1] |
Why This Matters
Procurement of a regioisomerically distinct analog without matched-assay confirmation risks selecting a compound with dramatically reduced target engagement, as seen between substituted and unsubstituted variants in the published series.
- [1] Lan Zhang et al. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as EGFR inhibitors and anticancer agents. Chem. Res. Chin. Univ. 2017, 33(3), 365-372. DOI:10.1007/s40242-017-7041-x. View Source
